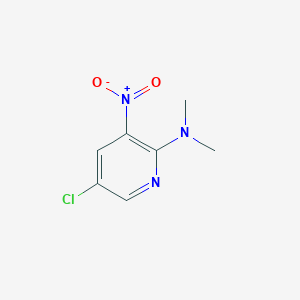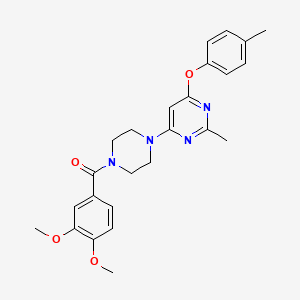![molecular formula C11H15FN2O B2431911 [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol CAS No. 1249794-96-4](/img/structure/B2431911.png)
[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol” is a chemical compound with the molecular weight of 210.25 . It is a cyclic secondary amine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.
Physical And Chemical Properties Analysis
“this compound” is an oil-like substance . It is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Structural Analysis
- Compounds similar to [1-(6-Fluoropyridin-2-yl)piperidin-4-yl]methanol have been synthesized and structurally analyzed using X-ray crystallography. These analyses reveal details about their molecular geometry, such as chair conformations of piperidine rings and geometries around sulfur atoms. Such structural studies are crucial for understanding the physical and chemical properties of these compounds (Girish et al., 2008), (Benakaprasad et al., 2007).
Antiproliferative Activity Evaluation
- Some derivatives of diphenyl(piperidin-4-yl) methanol have been evaluated for their antiproliferative activity against various human carcinoma cell lines. This research is significant in exploring potential therapeutic applications of these compounds (Prasad et al., 2008).
Chemical Reactivity Studies
- The kinetics of reactions involving compounds structurally related to this compound have been investigated. For example, the reaction kinetics of piperidine with fluorodinitrobenzene have been studied, providing insights into the chemical reactivity and interaction mechanisms of similar compounds (Yangjeh & Gholami, 2003).
Corrosion Inhibition Properties
- Piperidine derivatives, related to this compound, have been analyzed for their corrosion inhibition properties on iron surfaces. This research is significant in materials science, particularly in understanding how these compounds interact with metal surfaces to prevent corrosion (Kaya et al., 2016).
Synthesis of Fluorinated Piperidines
- Fluorinated piperidines, which are structurally related to the compound , have been synthesized and are considered important for pharmaceutical and agrochemical research. These studies provide methods for obtaining such compounds and insights into their potential applications (Wagener et al., 2020).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
[1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNIPCBTARPSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1249794-96-4 |
Source


|
| Record name | [1-(6-fluoropyridin-2-yl)piperidin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2431831.png)
![7-(Hydroxymethyl)bicyclo[3.3.1]nonan-3-ol](/img/structure/B2431834.png)






![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2431846.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2431849.png)
